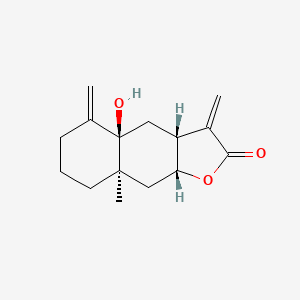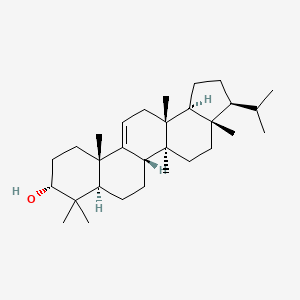
Arborinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arborinol is a natural product found in Bistorta officinalis and Greigia sphacelata with data available.
Applications De Recherche Scientifique
1. Arborinol in Comparative Biology Research
Arborinol has been integral in developing software like Arbor, which aids in analyzing comparative data across multiple phylogenetic and spatiotemporal scales. This is valuable for developmental biologists, ecologists, and educators, enabling them to perform complex analyses using a visual interface. This approach facilitates replicable research with diverse data types (Harmon et al., 2013).
2. Triterpenoids and Steroids from Arborinol
Arborinol is identified as a key triterpenoid in the leaves of Hedyotis acutangula, along with other compounds like stigmasterol and γ-sitosterol. This research highlights arborinol's unique chemical structure, contributing to our understanding of plant chemistry and potential medicinal applications (Hui & Lam, 1965).
3. Molecular Structure Studies
The study of 2α-bromoarborinone, derived from arborinol, offers insights into the molecular structure and stereochemistry of triterpenes. Understanding the unique pentacyclic structure of arborinol enhances our knowledge of triterpene chemistry, which has broader implications in biochemistry and pharmacology (Singh, Sanseverino & Rollett, 1967).
4. Environmental and Geological Implications
The presence of arborinol and its degradation products in freshwater lake sediments provides evidence of its environmental significance. This research helps in understanding the biochemical cycles and the historical presence of certain organic compounds in natural ecosystems (Jaffé & Hausmann, 1995).
5. Antibacterial and Antifungal Properties
Arborinol and its derivatives have been explored for their potential in inhibiting harmful cyanobacterial blooms. This research is pivotal for environmental management and indicates potential applications of arborinol in controlling environmental hazards (Wang et al., 2016).
6. Historical Biological Significance
Research on isoarborinol in geological sources like Permian and Triassic sediments informs us about the historical biological significance and the evolution of microorganisms. This study enhances our understanding of ancient life and the evolution of organic compounds (Hauke et al., 1995).
Propriétés
Formule moléculaire |
C30H50O |
|---|---|
Poids moléculaire |
426.7 g/mol |
Nom IUPAC |
(3S,3aS,5aS,5bS,7aR,9R,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22+,23-,24-,25+,27+,28-,29-,30+/m0/s1 |
Clé InChI |
VWYANPOOORUCFJ-CFHAFXOMSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)C |
SMILES canonique |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Synonymes |
3-hydroxydiploptene 3-hydroxydiploptene, (3alpha,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer 3-hydroxydiploptene, (3beta,8beta,13beta,14alpha,17beta,18alpha,21beta)-isomer arborinol fernenol iaoarborinol isoarborinol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



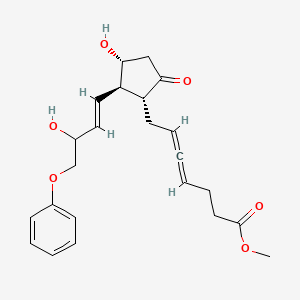

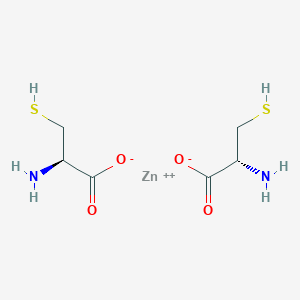
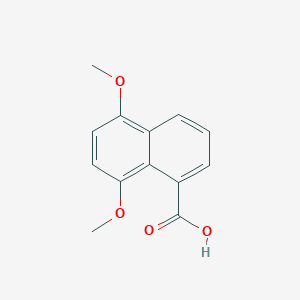
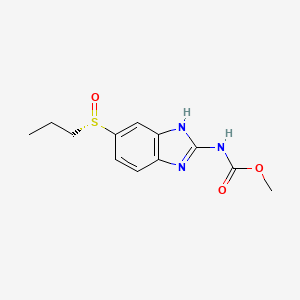
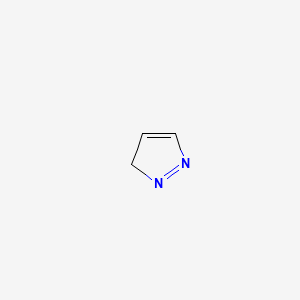
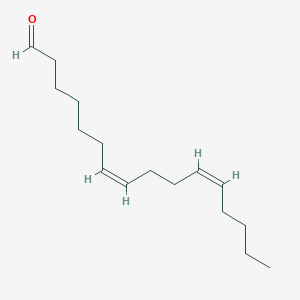
![5-Methyl-3,7-diphenyl-2-oxa-5-azabicyclo[2.2.1]heptan-6-one](/img/structure/B1253746.png)


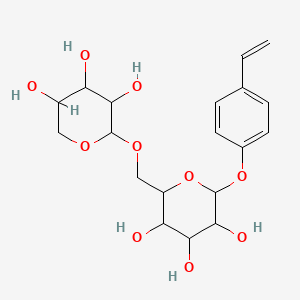

![8-Chloro-10-[3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl]phenothiazine-2,3-diol](/img/structure/B1253756.png)
